1-(2-Nitrophenyl)ethanamine

Übersicht

Beschreibung

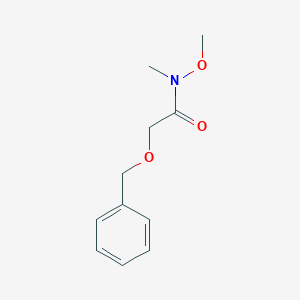

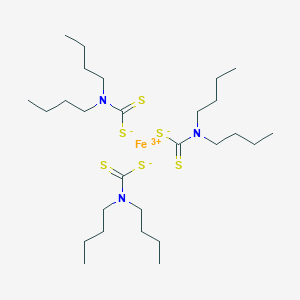

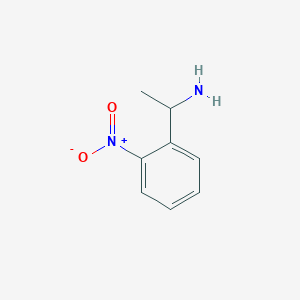

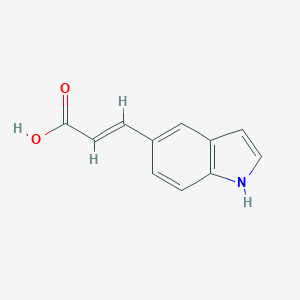

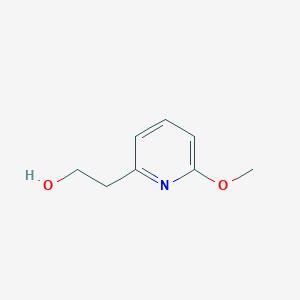

“1-(2-Nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 . It is also known by other names such as “(αR)-α-Methyl-2-nitrobenzenemethanamine” and "(1R)-1-(2-Nitrophenyl)ethan-1-amine" .

Molecular Structure Analysis

The molecular structure of “1-(2-Nitrophenyl)ethanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is “InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2” and the Canonical SMILES representation is "C1=CC=C(C(=C1)CCN)N+[O-]" .

Physical And Chemical Properties Analysis

The molecular weight of “1-(2-Nitrophenyl)ethanamine” is 166.18 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates : It is utilized in synthesizing intermediates for pharmaceuticals. For instance, it acts as a key intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia, using a novel route starting from 2-nitrochlorobenzene (Luo, Chen, Zhang, & Huang, 2008). Similarly, it serves as an intermediate in preparing the Bcl-2 inhibitor ABT-263 (Youjun, 2010).

Study of Psychoactive Substances : Its derivatives, such as substituted N-benzylphenethylamines, have been studied for their pharmacological properties. These compounds are potent agonists at 5-HT2A receptors, which are associated with hallucinogenic activity (Eshleman et al., 2018).

Isotope Enrichment Studies : 1-(2-Nitrophenyl)ethanamine derivatives have been used in the preparation of isotopically enriched compounds for research purposes, such as in nuclear medicine or molecular imaging (Yilmaz & Shine, 1988).

Photochemistry and Biological Applications : The compound has been used in the synthesis of photosensitive fatty acid precursors for biological studies, demonstrating its utility in photochemistry and potential applications in biologically relevant research (Jie, Xupei, Sreekumar, & Walker, 1997).

Metabolic Profiling : Studies on the metabolic profile of its derivatives, like 25N-NBOMe, in human liver microsomes have been conducted. Such research is crucial for understanding the metabolism and potential toxicity of new psychoactive substances (Seo, Kim, Kim, Yoo, & Hong, 2018).

Catalysis and Organic Synthesis : Its derivatives have been used as ligands in nickel-catalyzed reactions, indicating its potential in facilitating various organic synthesis processes (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

Antimicrobial and Antiviral Research : Schiff bases derived from 1-(2-Nitrophenyl)ethanamine have been studied for their antimicrobial and potential antiviral properties, including as inhibitors of COVID-19 (G, K, P, & N, 2023).

Molecular Electronics : Derivatives of 1-(2-Nitrophenyl)ethanamine have been explored in molecular electronic devices, demonstrating significant on-off peak-to-valley ratios and negative differential resistance, important for the development of nanoscale electronic components (Chen, Reed, Rawlett, & Tour, 1999).

Mercury Sensing : Novel sensors based on 1-(2-Nitrophenyl)ethanamine derivatives for the selective detection of mercury have been developed, highlighting its application in environmental monitoring (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).

Photolabile Chelators : The compound has been used in the development of photolabile chelators for rapid photorelease of divalent cations, which is significant in biological studies and photopharmacology (Kaplan & Ellis‐Davies, 1988).

Safety And Hazards

While specific safety and hazard information for “1-(2-Nitrophenyl)ethanamine” is not available, general precautions should be taken while handling this compound. This includes ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Eigenschaften

IUPAC Name |

1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)